Dimethylvinphos

描述

Foundational Perspectives on Organophosphorus Compound Research

Organophosphorus compounds represent a broad class of organic chemicals containing phosphorus. Their scientific exploration began in the early 19th century, but their significant impact was not realized until the mid-20th century with the discovery of their potent biological activities. plantprotection.pl This class of compounds is characterized by a central phosphorus atom, typically in the pentavalent state, bonded to oxygen, carbon, and other heteroatoms. The specific arrangement and nature of these substituents dictate the compound's chemical properties and biological effects.

Initial research into organophosphorus chemistry was largely academic. However, the discovery of their potent inhibitory effects on the enzyme acetylcholinesterase in the 1930s marked a pivotal moment. researchgate.net This discovery bifurcated the trajectory of organophosphorus research into two distinct paths: the development of highly toxic nerve agents for chemical warfare and the creation of effective insecticides for agriculture and public health. wikipedia.org The latter path led to the synthesis of thousands of organophosphate compounds, which became some of the most widely used pesticides globally, largely replacing the more persistent organochlorine insecticides. plantprotection.pl

The primary mechanism of action for the vast majority of organophosphate insecticides is the irreversible inhibition of acetylcholinesterase. nih.gov This enzyme is crucial for the proper functioning of the nervous system in both insects and mammals, as it hydrolyzes the neurotransmitter acetylcholine (B1216132). Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine at nerve synapses, resulting in continuous nerve stimulation, paralysis, and ultimately death of the target organism.

Historical Trajectories and Shifting Paradigms in Dimethylvinphos Investigation

While the broader history of organophosphorus insecticides is well-documented, the specific historical trajectory of this compound is less so in publicly available literature. It emerged from the extensive research and development efforts in the mid-20th century focused on creating effective and less persistent alternatives to organochlorine pesticides. The development of vinyl phosphate (B84403) insecticides, a subgroup to which this compound belongs, was a significant advancement.

Early research on organophosphate insecticides was primarily focused on their efficacy against a wide range of agricultural pests. The paradigm was largely one of pest eradication, with less emphasis on the broader ecological impacts. As scientific understanding evolved, the research focus began to shift. The initial enthusiasm for the broad-spectrum activity of many organophosphates gave way to a more nuanced understanding of their potential non-target effects and the development of insect resistance.

In recent decades, the paradigm in pesticide research has moved towards integrated pest management (IPM) strategies, which emphasize more targeted and sustainable approaches to pest control. This shift has influenced the investigation of older compounds like this compound, with a greater emphasis on understanding their environmental fate, metabolism, and potential for non-target toxicity. The development of highly sensitive analytical techniques has also allowed for more detailed studies of its environmental presence and breakdown products.

Delineation of Current Research Gaps and Scholarly Imperatives for this compound

Despite its history of use, several research gaps and scholarly imperatives remain for this compound. A comprehensive understanding of its long-term, low-dose effects on non-target organisms, particularly in aquatic ecosystems, is an area requiring further investigation. While the primary mechanism of action is well-established, the potential for secondary or off-target effects at the molecular level is not fully elucidated.

A significant research imperative is the continued investigation into the development of resistance to this compound in target pest populations. Understanding the molecular mechanisms of resistance is crucial for developing effective resistance management strategies and ensuring the continued viability of this and other organophosphate insecticides.

Furthermore, there is a need for more detailed comparative metabolism studies, particularly in a wider range of insect species. While mammalian metabolism has been studied, a more comprehensive understanding of insect metabolism would provide valuable insights into its selectivity and the potential for differential toxicity among various insect pests and beneficial insects. nih.govnih.govcapes.gov.br

Finally, the development of more environmentally benign and cost-effective methods for the remediation of this compound-contaminated soil and water remains an important area of research. This includes exploring bioremediation strategies using microorganisms capable of degrading the compound.

Overview of the Outline's Structure and Focused Academic Domains

This article provides a structured and in-depth examination of the chemical compound this compound. The subsequent sections will delve into its chemical and physical properties, synthesis and manufacturing processes, and its applications. A detailed exploration of its mechanism of action as an acetylcholinesterase inhibitor will be presented, followed by a comprehensive analysis of its environmental fate, including degradation, persistence, and bioaccumulation. The metabolic pathways of this compound in various organisms will also be discussed. The article will conclude with a summary of the key scientific findings and a table of all chemical compounds mentioned. This structured approach aims to provide a thorough and scientifically accurate resource on this compound, focusing solely on the specified academic domains.

Chemical and Physical Properties of this compound

| Property | Value |

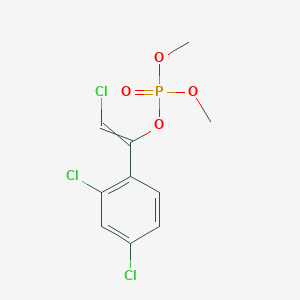

| IUPAC Name | [2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate nih.gov |

| CAS Number | 2274-67-1 nih.gov |

| Molecular Formula | C₁₀H₁₀Cl₃O₄P nih.gov |

| Molecular Weight | 331.52 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 69-70 °C |

| Boiling Point | 168-170 °C at 0.5 mmHg |

| Water Solubility | 110 mg/L at 20 °C |

| Log P (Octanol-Water Partition Coefficient) | 2.4 |

| Vapor Pressure | 4.0 x 10⁻⁷ mmHg at 20 °C |

| Henry's Law Constant | 1.1 x 10⁻⁸ atm-m³/mol at 25 °C |

Structure

3D Structure

属性

IUPAC Name |

[2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGNQELHULIMSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058026 | |

| Record name | Dimethylvinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2274-67-1 | |

| Record name | Dimethylvinphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2274-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylvinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLVINPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/849G62JOM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Manufacturing Processes

The primary method for the synthesis of Dimethylvinphos and other vinyl phosphate (B84403) insecticides is the Perkow reaction . wikipedia.org This reaction involves the nucleophilic addition of a trialkyl phosphite (B83602), in this case, trimethyl phosphite, to a haloketone. The specific haloketone used for the synthesis of this compound is 2,2',4'-trichloroacetophenone (B44736).

The reaction mechanism proceeds through the initial attack of the phosphorus atom of the trimethyl phosphite on the carbonyl carbon of the 2,2',4'-trichloroacetophenone. This is followed by a rearrangement and elimination of a methyl chloride molecule to form the enol phosphate product, this compound. wikipedia.org

While the Perkow reaction provides the fundamental chemical transformation, the industrial-scale manufacturing process involves several additional steps. These include the synthesis of the 2,2',4'-trichloroacetophenone precursor, the purification of the final this compound product, and the formulation of the technical-grade material into usable insecticide products. The manufacturing process must be carefully controlled to ensure a high yield of the desired Z-isomer, which is the more insecticidally active form, and to minimize the formation of impurities.

Applications of Dimethylvinphos

The primary application of Dimethylvinphos is as a broad-spectrum insecticide for the control of a variety of insect pests in agriculture. It has been used on a range of crops to target chewing and sucking insects. It is particularly effective against lepidopteran larvae (caterpillars) and has been used in the control of pests such as leaf rollers and stem borers in rice cultivation.

This compound acts as a contact and stomach poison, meaning it is effective both when it directly contacts the insect and when it is ingested by the insect feeding on treated foliage. Its mode of action, the inhibition of acetylcholinesterase, provides relatively rapid knockdown of target pests.

Mechanism of Action As an Acetylcholinesterase Inhibitor

The primary mechanism of action of Dimethylvinphos is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. nih.gov AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid at the synaptic cleft. This process terminates the nerve impulse.

This compound, being an organophosphate, acts as an irreversible inhibitor of AChE. The phosphorus atom of this compound is electrophilic and reacts with a serine residue in the active site of the AChE enzyme. This reaction results in the phosphorylation of the serine hydroxyl group, forming a stable covalent bond. The phosphorylated enzyme is then unable to perform its normal function of hydrolyzing acetylcholine.

The inhibition of AChE by this compound leads to the accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates the postsynaptic receptors, leading to a state of hyperexcitation of the nervous system. The symptoms of this hyperexcitation in insects include tremors, convulsions, paralysis, and ultimately, death.

Advanced Analytical Methodologies for Detection and Quantification

Quantification of Bioconcentration Factors (BCF) in Aquatic Organisms

Bioconcentration Factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding water. For Dimethylvinphos, studies consistently report low BCF values, suggesting a limited propensity for bioaccumulation in aquatic organisms.

| Organism Type | Species (if specified) | BCF Value | Reference Source |

| Fish | General | <0.5 | researchgate.net |

| Fish | Zebrafish | 0.74 | scialert.net |

| Fish | General | 0.74 | scialert.net |

| Fish | Zebrafish | 0.80 | scialert.net |

| Fish | General | 0.8 | europa.eu |

| Fish | General | 1 | nih.gov |

| Fish | General | 1.2 | europa.eu |

| Fish | General | 1.28 | scialert.net |

| Fish | General | <0.5-0.8 | nih.gov |

| Fish | General | 2.8 (calculated) | nih.gov |

| Fish | Willow shiner | ~2.3 | apvma.gov.au |

| Fish | General | 3 | apvma.gov.au |

These values, generally below 3, indicate that this compound does not significantly partition into the tissues of aquatic organisms from the water column.

Biomagnification Potential and Accumulation in Higher Trophic Levels

Biomagnification refers to the increasing concentration of a substance in organisms at successively higher levels in a food chain. Evidence strongly suggests that this compound does not biomagnify. Its rapid degradation through hydrolysis and volatilization, coupled with its low lipophilicity (indicated by low log Kow values), prevents significant accumulation and transfer up the food chain who.intresearchgate.netcwejournal.orgnih.govnih.govapvma.gov.auepa.govwho.int. Therefore, this compound is not expected to pose a risk of accumulating in higher trophic levels, including predatory fish or ultimately humans, through dietary intake from contaminated food sources.

Computational and Predictive Modeling in Dimethylvinphos Research

Molecular Dynamics and Docking Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) and docking simulations are powerful in silico tools used to investigate the detailed interactions between Dimethylvinphos and its biological targets. A primary target for organophosphate pesticides like this compound is the enzyme acetylcholinesterase (AChE), which it inhibits, leading to its insecticidal effect.

Studies employing molecular docking aim to predict the binding affinity and mode of this compound to the active site of AChE. These simulations analyze how the molecule fits into the enzyme's binding pocket, identifying key amino acid residues involved in binding through hydrogen bonds, hydrophobic interactions, and van der Waals forces. While specific docking studies for this compound were not directly found in the provided search results, research on other organophosphates and AChE inhibitors demonstrates the utility of these methods. For instance, studies on various AChE inhibitors have reported binding energies ranging from -6.4 to -12.2 kcal/mol, with specific interactions involving residues like Tyr123, Tyr336, and Trp285 being crucial for inhibitory activity peerj.complos.org. Molecular dynamics simulations further refine these findings by providing insights into the stability and conformational changes of the protein-ligand complex over time, offering a dynamic view of the interaction at the atomic level nih.govnih.govbiotechrep.ir. These simulations help in understanding the mechanism of inhibition and can guide the design of new compounds with improved efficacy or altered selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ecotoxicological Endpoints

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of a compound and its biological or ecotoxicological activity. For this compound and related organophosphate pesticides, QSAR models are employed to predict ecotoxicological endpoints, such as toxicity to aquatic organisms or terrestrial invertebrates.

Research in this area focuses on correlating molecular descriptors (e.g., partition coefficient octanol/water (LogP), dipole moment) with measured toxicity data (e.g., LC50, EC50 values) researchgate.netscielo.org.conih.gov. For organophosphorus compounds, QSAR models have been developed to predict toxicity against various organisms. For example, models correlating LogP and dipole moment with LC50 values against Artemia franciscana showed significant linear correlations with R² values of 0.8107 and 0.8546 for 24-hour and 48-hour exposures, respectively scielo.org.co. Studies have also reported QSAR models for organophosphate aquatic and terrestrial organism ecotoxicity, with predictive models achieving determination coefficients ranging from 0.87 to 0.90 for validation sets researchgate.net. These models are crucial for assessing the potential environmental impact of this compound and for designing new pesticides with reduced ecotoxicity.

Table 1: Representative QSAR Model Performance for Organophosphate Ecotoxicity

| Endpoint | Organism/System | Key Descriptors | R² (Training) | R² (Validation) | Reference |

| 24h LC50 | Artemia franciscana | LogP, Dipole Moment | 0.8107 | N/A | scielo.org.co |

| 48h LC50 | Artemia franciscana | LogP, Dipole Moment | 0.8546 | N/A | scielo.org.co |

| Aquatic Ecotoxicity | Various Organisms | Varies | 0.87 - 0.90 | N/A | researchgate.net |

| Daphnia Magna Toxicity | Daphnia magna | log Kow | N/A | ≥ 0.7 | nih.gov |

| Fish Toxicity | Oncorhynchus mykiss | log Kow | N/A | ≥ 0.7 | nih.gov |

Predictive Environmental Fate Models for Ecosystem-Scale Assessment

Predictive environmental fate models are essential for understanding how this compound behaves in the environment, including its transport, degradation, and persistence. These models help assess potential exposure levels in various environmental compartments such as soil, water, and air.

Models used for environmental fate assessment often employ mass balance principles, dividing the environment into compartments and quantifying the movement and transformation of chemicals within and between them up.pt. For organophosphorus compounds, key parameters predicted by these models include degradation half-lives (DT50) in different media (soil, water), soil adsorption coefficients (Koc), and octanol-water partition coefficients (Kow). For instance, research on chlorpyrifos, another organophosphate, utilized a mass balance model to estimate its Characteristic Travel Distance (CTD) in the atmosphere, predicting degradation based on hydroxyl radical concentrations and half-life nih.gov. While specific fate models for this compound were not detailed, general models for organophosphates consider factors like hydrolysis (pH-dependent), biodegradation (influenced by microbial adaptation), and photolysis geoscienceworld.orgresearchgate.net. These models can predict persistence, with hydrolysis half-lives in water varying significantly with pH and temperature, potentially extending to a year under cooler, acidic conditions geoscienceworld.org. Environmental fate models are crucial for predicting concentrations in different media and assessing risks at both local and ecosystem scales epa.gov.

Table 2: Environmental Fate Parameters for Organophosphates (Illustrative)

| Parameter / Process | Typical Value/Range for Organophosphates | Influencing Factors | Model Type/Application | Reference |

| Hydrolysis Half-life (Water) | Days to Years | pH, Temperature | Mass balance models, pH-dependent degradation models | geoscienceworld.org |

| Biodegradation Half-life (Soil) | Days to Weeks | Microbial composition, Soil organic matter, Adaptation | Soil degradation models, Multimedia fate models | geoscienceworld.orgresearchgate.net |

| Sorption (Koc) | Varies widely | Soil organic content, Soil type | Soil transport models (e.g., MACRO, PEARL) | researchgate.net |

| Volatilization | Moderate to High | Vapor pressure, Temperature, Air-water partitioning | Multimedia fate models (e.g., Mackay-type) | nih.gov |

| Atmospheric Transport (CTD) | Kilometers to hundreds of kilometers | Hydroxyl radical concentration, Wind speed, Half-life | Atmospheric dispersion models, Mass balance models | nih.gov |

Application of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to chemical synthesis, including retrosynthesis prediction and reaction outcome forecasting. These techniques can accelerate the discovery and optimization of synthetic routes for compounds like this compound.

Future Research Directions and Interdisciplinary Prospects

Exploration of Emerging Analytical Technologies for Comprehensive Environmental Monitoring

The accurate and sensitive detection of Dimethylvinphos and its metabolites in complex environmental matrices is crucial for effective monitoring and risk assessment. While traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been employed, future research should focus on the adoption and refinement of emerging analytical technologies. researchgate.netnih.gov Advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), offer superior sensitivity and specificity for identifying and quantifying trace levels of this compound in water, soil, and biota. ymerdigital.com

Furthermore, the development of biosensors presents a promising avenue for rapid, on-site monitoring. nih.gov These devices can provide real-time or near-real-time data on the presence of this compound, enabling timely interventions. Research should also explore the use of innovative sample preparation techniques, such as solid-phase microextraction (SPME), to enhance the efficiency and reduce the environmental footprint of analytical procedures. ymerdigital.com The integration of these advanced analytical tools will be instrumental in building a more comprehensive picture of the environmental distribution and persistence of this compound.

Table 1: Emerging Analytical Technologies for this compound Monitoring

| Technology | Principle | Advantages | Research Focus |

|---|---|---|---|

| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. | High sensitivity, specificity, and ability to analyze a wide range of compounds. ymerdigital.com | Method development for ultra-trace analysis in complex matrices; metabolite identification. |

| HRMS | Provides highly accurate mass measurements, enabling the identification of unknown compounds. | Identification of novel degradation products and metabolites. ymerdigital.com | Suspect and non-target screening for a broader understanding of environmental contamination. |

| Biosensors | Utilize biological recognition elements (e.g., enzymes, antibodies) to detect specific analytes. | Portability, rapid response, and potential for on-site analysis. nih.gov | Development of highly selective and stable biosensors for this compound. |

| SPME | A solvent-free extraction technique that uses a coated fiber to concentrate analytes from a sample. | Reduced solvent consumption, simplicity, and integration with GC and LC. ymerdigital.com | Optimization of fiber coatings for enhanced extraction efficiency of this compound. |

Deeper Mechanistic Elucidation of Biological Interactions at Sub-Cellular Levels

The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. nih.govbohrium.com This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of the nervous system. nih.gov Future research should delve deeper into the specific interactions between this compound and AChE at the molecular level, including the kinetics of inhibition and the potential for aging and irreversible binding. nih.gov

Beyond AChE inhibition, it is crucial to investigate other potential sub-cellular targets and mechanisms of toxicity. Studies on related organophosphates suggest that these compounds can induce oxidative stress, impair mitochondrial function, and disrupt calcium homeostasis. advinus.com Research is needed to determine if this compound elicits similar effects and to identify the specific cellular pathways involved. Understanding these broader toxicological mechanisms is essential for a more complete assessment of the risks posed by this compound to non-target organisms. The inhibition of cholinesterase activity in the central and peripheral nervous systems is a key area of concern. nih.gov

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Environmental Exposure Science (non-human)

The application of "omics" technologies—genomics, proteomics, and metabolomics—holds immense potential for revolutionizing our understanding of the biological effects of this compound in non-human organisms. mdpi.com These high-throughput approaches can provide a comprehensive snapshot of the molecular changes that occur within an organism following exposure to this pesticide.

Genomics can identify changes in gene expression patterns, revealing the genetic pathways that are activated or suppressed in response to this compound.

Proteomics allows for the large-scale study of proteins, providing insights into how this compound alters protein expression and function, which can directly impact cellular processes. nih.govresearchgate.net Studies on fish exposed to other pesticides have successfully identified differentially expressed proteins related to key biological functions. nih.govresearchgate.net

Metabolomics focuses on the complete set of small-molecule metabolites within a biological system. nih.gov This can reveal metabolic disruptions caused by this compound exposure and help identify biomarkers of effect. frontiersin.org

By integrating these omics technologies, researchers can construct a more detailed and systems-level understanding of the toxicological pathways affected by this compound. This knowledge is critical for developing more sensitive and specific biomarkers of exposure and effect, which can be used in environmental monitoring programs. nih.gov

Development of Novel Bioremediation and Phytoremediation Strategies

Bioremediation and phytoremediation are promising, environmentally friendly, and cost-effective approaches for cleaning up environments contaminated with pesticides like this compound. ijcmas.comnih.govmdpi.com Future research should focus on identifying and optimizing biological systems for the specific degradation of this compound.

Bioremediation utilizes microorganisms, such as bacteria and fungi, to break down pollutants. researchgate.neteeer.org Research efforts should be directed towards:

Isolating and characterizing microbial strains with a high capacity for this compound degradation.

Investigating the enzymatic pathways involved in the breakdown of this compound.

Optimizing environmental conditions (e.g., pH, temperature, nutrient availability) to enhance microbial degradation rates. eeer.org

Phytoremediation involves the use of plants to remove, contain, or render harmless environmental contaminants. mdpi.com Key research areas include:

Screening for plant species that are tolerant to this compound and have a high capacity for its uptake and degradation.

Understanding the mechanisms of this compound uptake, translocation, and metabolism within plants.

Exploring the role of plant-associated microorganisms in the rhizosphere in enhancing the degradation of this compound.

The development of effective bioremediation and phytoremediation strategies will provide valuable tools for mitigating the environmental impact of this compound contamination.

Table 2: Bioremediation and Phytoremediation Approaches for this compound

| Strategy | Description | Key Research Areas |

|---|---|---|

| Bioremediation | Use of microorganisms to degrade this compound. researchgate.net | Isolation of potent microbial strains, elucidation of degradation pathways, optimization of conditions. |

| Phytoremediation | Use of plants to remove or degrade this compound. mdpi.com | Screening of hyperaccumulating or degrading plant species, understanding plant metabolic processes. |

Advancement of Stoichiometric Ecotoxicology for Holistic Ecosystem Health Assessment

A more holistic understanding of the ecological impacts of this compound requires moving beyond single-species toxicity tests and embracing broader ecological principles. Stoichiometric ecotoxicology is an emerging field that considers how contaminants can alter the balance of essential elements (e.g., carbon, nitrogen, phosphorus) in organisms and ecosystems. Research in this area could investigate how this compound exposure affects the elemental composition of primary producers and consumers, and how these changes cascade through the food web.

Conducting multi-species studies to assess the effects of this compound on community dynamics and inter-species interactions.

Developing and applying ecological models to predict the long-term consequences of this compound contamination on ecosystem stability and resilience.

Utilizing a suite of ecological indicators to monitor the health of potentially impacted ecosystems. researchgate.netresearchgate.net

By incorporating principles of stoichiometric ecotoxicology and adopting a more holistic approach to ecosystem health assessment, researchers can provide a more accurate and ecologically relevant evaluation of the risks associated with this compound. mdpi.com

常见问题

Q. How can researchers align this compound studies with evolving regulatory frameworks (e.g., EPA, EFSA)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。